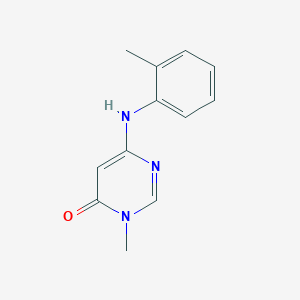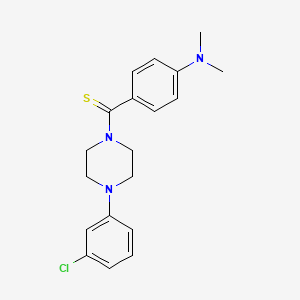
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a dimethylaminophenyl group
作用机制
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a wide range of targets.
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may have favorable ADME properties.
Result of Action
Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may have a wide range of effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione typically involves multi-step organic reactions. One possible route could involve the reaction of 3-chlorophenylpiperazine with 4-(dimethylamino)benzaldehyde under specific conditions to form the desired product. The reaction conditions might include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry
In chemistry, (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione could be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
Similar Compounds
Similar compounds to (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione might include other piperazine derivatives or compounds with similar functional groups. Examples could be:
- (4-(3-Chlorophenyl)piperazin-1-yl)(4-methylphenyl)methanethione
- (4-(3-Chlorophenyl)piperazin-1-yl)(4-aminophenyl)methanethione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGFFAGWCSENRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
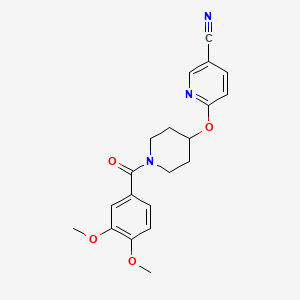
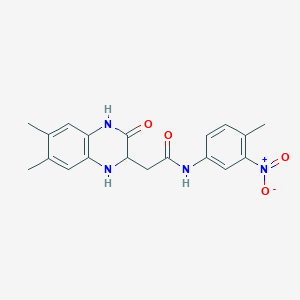
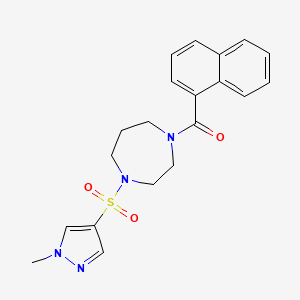
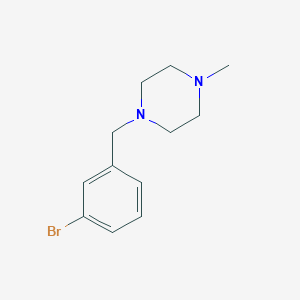
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
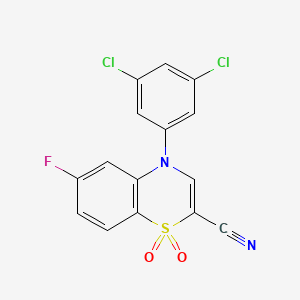
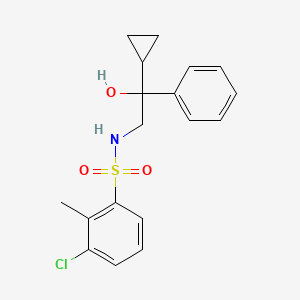
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
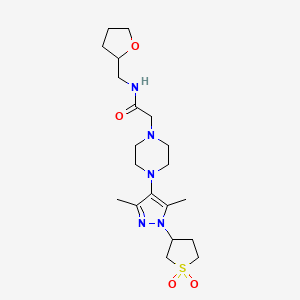
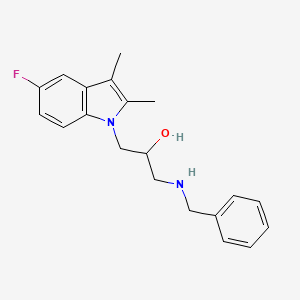
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)
